

Measuring Diacetyl in Wine Using Isotope Dilution: An Application Note and Protocol

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Compound of Interest

Compound Name: 2,3-Butanedione-13C2

Cat. No.: B1147304

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Introduction

Diacetyl (2,3-butanedione) is a critical flavor compound in many fermented beverages, including wine. At low concentrations, it imparts a desirable buttery or nutty aroma, adding to the complexity of the wine's sensory profile. However, at higher concentrations, it can be perceived as an off-flavor. The presence of diacetyl in wine is primarily a result of malolactic fermentation (MLF) carried out by lactic acid bacteria (LAB). Therefore, accurate and reliable quantification of diacetyl is essential for winemakers to monitor and control the fermentation process and ensure the final product's quality.

This application note details a robust and sensitive method for the determination of diacetyl in wine using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and an isotope dilution approach. Isotope dilution, utilizing a deuterated internal standard (diacetyl-d6), provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

Isotope Dilution Analysis (IDA) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample. In this case, a deuterated form of diacetyl (diacetyl-d6) is used as the internal standard. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, chromatography, and ionization.

By measuring the ratio of the response of the native diacetyl to the isotopically labeled standard using GC-MS, an accurate quantification can be achieved, as this ratio is independent of sample volume, extraction efficiency, and injection volume variations.[1] This method effectively compensates for potential losses during sample preparation and analysis, leading to highly reliable results.[2]

Materials and Reagents

- Samples: Red or white wine
- Standards: Diacetyl (2,3-butanedione), Diacetyl-d6 (2,3-butanedione-d6)
- Reagents: Sodium chloride (NaCl), analytical grade
- Vials: 20 mL headspace vials with PTFE-faced septa
- SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- HS-SPME Autosampler
- GC Column: e.g., DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)

Experimental Protocols

Sample Preparation

- Pipette 5 mL of the wine sample into a 20 mL headspace vial.
- Add a known amount of the deuterated internal standard (diacetyl-d6) solution to the vial. The final concentration should be within the expected range of diacetyl in the wine samples (e.g., 1 µg/mL).[3]

- Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.^[3]
- Immediately seal the vial with a PTFE-faced septum and cap.
- Vortex the sample for 30 seconds to ensure thorough mixing.

HS-SPME Procedure

- Place the prepared vial in the autosampler tray.
- Incubate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the volatile compounds between the sample and the headspace.
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.
- After extraction, the fiber is withdrawn and immediately transferred to the GC injector for thermal desorption.

GC-MS Analysis

- Desorption: The SPME fiber is desorbed in the hot GC inlet (e.g., at 250°C) for a set time (e.g., 5 minutes) in splitless mode to transfer the analytes to the GC column.
- Chromatographic Separation: The analytes are separated on the capillary column using a temperature gradient program.
- Mass Spectrometric Detection: The eluting compounds are detected by the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Data Presentation

The following tables summarize typical quantitative parameters for the analysis of diacetyl in wine by HS-SPME-GC-MS with isotope dilution.

Table 1: HS-SPME and GC-MS Parameters

Parameter	Value
HS-SPME	
Fiber Type	50/30 µm DVB/CAR/PDMS
Incubation Temperature	40°C
Incubation Time	15 min
Extraction Time	30 min
Desorption Temperature	250°C
Desorption Time	5 min
GC	
Column	DB-WAX (30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium
Inlet Temperature	250°C
Oven Program	40°C (hold 2 min), ramp to 230°C at 10°C/min, hold 5 min
MS	
Ionization Mode	Electron Ionization (EI), 70 eV
MS Transfer Line Temp	240°C
Ion Source Temp	230°C
Acquisition Mode	Selected Ion Monitoring (SIM)

Table 2: Selected Ion Monitoring (SIM) Parameters

Compound	Retention Time (approx. min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Diacetyl	4.5	86	43, 57
Diacetyl-d6	4.5	92	46, 60

Method Performance

The use of HS-SPME-GC-MS with isotope dilution offers excellent performance for the quantification of diacetyl in wine.

Table 3: Method Validation Data

Parameter	Typical Value	Reference
Linearity (R^2)	> 0.995	[1]
Detection Limit (LOD)	0.01 µg/mL	[3][4]
Quantification Range	0.01 - 10 µg/mL	[3][4]
Repeatability (RSD)	< 5%	[1]
Recovery	95 - 105%	

Visualization of Experimental Workflow and Principle

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- To cite this document: BenchChem. [Measuring Diacetyl in Wine Using Isotope Dilution: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1147304#measuring-diacetyl-in-wine-using-isotope-dilution>]

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